molecular formula C7H4F6N2 B15052124 3,5-Bis(trifluoromethyl)pyridin-4-amine

3,5-Bis(trifluoromethyl)pyridin-4-amine

Katalognummer: B15052124
Molekulargewicht: 230.11 g/mol
InChI-Schlüssel: IELUHBHHLAJWKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-bis(trifluoromethyl)pyridine with ammonia or an amine source under suitable conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of 3,5-Bis-trifluoromethyl-pyridin-4-ylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis-trifluoromethyl-pyridin-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Wirkmechanismus

The mechanism of action of 3,5-Bis-trifluoromethyl-pyridin-4-ylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with essential enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-3,5-difluoromethylpyridine: Similar structure but with difluoromethyl groups instead of trifluoromethyl groups.

    3,5-Bis(trifluoromethyl)aniline: Aniline derivative with similar trifluoromethyl groups but different core structure.

    3,5-Bis(trifluoromethyl)benzoic acid: Benzoic acid derivative with similar trifluoromethyl groups.

Uniqueness

3,5-Bis-trifluoromethyl-pyridin-4-ylamine is unique due to the presence of both trifluoromethyl groups and an amine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it valuable in various applications .

Eigenschaften

Molekularformel

C7H4F6N2

Molekulargewicht

230.11 g/mol

IUPAC-Name

3,5-bis(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-15-2-4(5(3)14)7(11,12)13/h1-2H,(H2,14,15)

InChI-Schlüssel

IELUHBHHLAJWKF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)C(F)(F)F)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.